molecular formula C18H17N3O4S2 B2450531 4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide CAS No. 941924-98-7

4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2450531
CAS No.: 941924-98-7
M. Wt: 403.47
InChI Key: VRNLXNONLVDHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide” is a complex organic molecule that contains several functional groups. It has a methoxyphenyl group, a thioether linkage, a nitro group, a benzo[d]thiazol-2-yl group, and a butanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The presence of the nitro group and the thioether linkage could potentially influence the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the nitro group, for instance, could make the compound susceptible to reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Lipoxygenase Inhibition

  • Researchers synthesized a series of compounds, including derivatives similar to 4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide, and evaluated them as lipoxygenase inhibitors. These compounds demonstrated moderately good activities relative to the reference standard Baicalein (Aziz‐ur‐Rehman et al., 2016).

Anti-Hepatic Cancer Activity

  • A study conducted on a novel curcumin ester, structurally related to the compound , revealed potential anti-hepatic cancer activities. This indicates the potential of similar compounds in cancer research (S. Srivastava et al., 2017).

Dipeptidyl Peptidase IV Inhibition

  • Compounds including derivatives of butanamide, like the one mentioned, have been synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, indicating their potential use in treating type 2 diabetes (Aiko Nitta et al., 2008).

Antitumor Activity

  • New drug leads with potential anticancer activity were examined, including compounds structurally related to this compound. These showed inhibitory effects on the growth of various cancer cell lines, particularly leukemia, lung cancer, and renal cancer (R. Bhole & K. Bhusari, 2011).

Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways

  • A study on a dual inhibitor of cyclooxygenase and lipoxygenase pathways, structurally similar to the compound , highlighted its potential in pain and inflammation treatment, along with good gastric tolerance (C. Tordjman et al., 2003).

Antimicrobial and Cytotoxic Activities

  • A new series of compounds, including derivatives of butanamide, demonstrated potent antimicrobial and cytotoxic activities. This highlights the potential application of these compounds in antimicrobial and cancer treatment research (Sam Dawbaa et al., 2021).

Future Directions

The study of novel compounds like this one is an important area of research in chemistry and pharmacology. Future research could focus on understanding its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-13-5-7-14(8-6-13)26-10-2-3-17(22)20-18-19-15-9-4-12(21(23)24)11-16(15)27-18/h4-9,11H,2-3,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNLXNONLVDHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.